molecular formula C14H15N3O3 B6628327 2-[1-(Pyrazolo[1,5-a]pyridine-3-carbonyl)pyrrolidin-2-yl]acetic acid

2-[1-(Pyrazolo[1,5-a]pyridine-3-carbonyl)pyrrolidin-2-yl]acetic acid

Cat. No.: B6628327
M. Wt: 273.29 g/mol
InChI Key: NBXJNWGMLDUHQJ-UHFFFAOYSA-N
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Description

2-[1-(Pyrazolo[1,5-a]pyridine-3-carbonyl)pyrrolidin-2-yl]acetic acid is a complex organic compound that has garnered attention in scientific research due to its potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a pyrazolo[1,5-a]pyridine core, which is a fused heterocyclic structure, and a pyrrolidinyl acetic acid moiety, making it a unique molecule with interesting chemical properties.

Properties

IUPAC Name

2-[1-(pyrazolo[1,5-a]pyridine-3-carbonyl)pyrrolidin-2-yl]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15N3O3/c18-13(19)8-10-4-3-6-16(10)14(20)11-9-15-17-7-2-1-5-12(11)17/h1-2,5,7,9-10H,3-4,6,8H2,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NBXJNWGMLDUHQJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(N(C1)C(=O)C2=C3C=CC=CN3N=C2)CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[1-(Pyrazolo[1,5-a]pyridine-3-carbonyl)pyrrolidin-2-yl]acetic acid typically involves multiple steps, starting with the construction of the pyrazolo[1,5-a]pyridine core. One common approach is the oxidative [3+2] cycloaddition of N-aminopyridines with α,β-unsaturated carbonyl compounds or electron-withdrawing olefins. This reaction proceeds in N-methylpyrrolidone as the solvent under metal-free conditions at room temperature.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve scaling up the synthetic routes mentioned above. This would require careful control of reaction conditions, such as temperature, pressure, and the use of specific catalysts to ensure high yield and purity. Additionally, purification steps such as recrystallization or chromatography might be employed to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

2-[1-(Pyrazolo[1,5-a]pyridine-3-carbonyl)pyrrolidin-2-yl]acetic acid can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) can be used.

  • Substitution: : Nucleophilic substitution reactions can be carried out using various nucleophiles, such as amines or alcohols, in the presence of a suitable solvent.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions might yield carboxylic acids or ketones, while reduction reactions could produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology

In biological research, 2-[1-(Pyrazolo[1,5-a]pyridine-3-carbonyl)pyrrolidin-2-yl]acetic acid can be used to study enzyme inhibition or as a probe to investigate biological pathways.

Medicine

In the field of medicine, this compound has potential applications as a therapeutic agent. Its ability to interact with specific molecular targets makes it a candidate for drug development.

Industry

In industry, this compound can be used in the production of pharmaceuticals, agrochemicals, and other specialty chemicals.

Mechanism of Action

The mechanism by which 2-[1-(Pyrazolo[1,5-a]pyridine-3-carbonyl)pyrrolidin-2-yl]acetic acid exerts its effects involves its interaction with specific molecular targets. The pyrazolo[1,5-a]pyridine core can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system .

Comparison with Similar Compounds

Similar Compounds

  • Pyrazolo[1,5-a]pyrimidines: : These compounds are structurally similar but feature a pyrimidine ring instead of a pyridine ring.

  • Pyrrolidinyl Acetic Acids: : These compounds share the pyrrolidinyl acetic acid moiety but lack the pyrazolo[1,5-a]pyridine core.

Uniqueness

2-[1-(Pyrazolo[1,5-a]pyridine-3-carbonyl)pyrrolidin-2-yl]acetic acid is unique due to its combination of the pyrazolo[1,5-a]pyridine core and the pyrrolidinyl acetic acid moiety. This combination provides a distinct set of chemical properties and biological activities that are not found in other similar compounds.

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